N-(1,4-dimethylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
N-(1,4-dimethylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a key intermediate in the synthesis of tofacitinib, a Janus kinase (JAK) inhibitor approved for rheumatoid arthritis treatment . Its structure features a 7H-pyrrolo[2,3-d]pyrimidin-4-amine core substituted at the N4 position with a 1,4-dimethylpiperidin-3-yl group and a methyl group (Figure 1). The stereochemistry at the (3R,4R)-configuration of the piperidine ring is critical for biological activity .
Properties
IUPAC Name |
N-(1,4-dimethylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5/c1-10-5-7-18(2)8-12(10)19(3)14-11-4-6-15-13(11)16-9-17-14/h4,6,9-10,12H,5,7-8H2,1-3H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFDYZNTNVHTGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
- Method: Reacting pyrimidine-2,4-diol with phosphorus oxychloride (POCl₃) under controlled temperatures (0°C to 75°C) facilitates chlorination at the 4 and 6 positions.
- Reaction Conditions: Use of aromatic solvents such as toluene, with diisopropylethylamine as a base, enhances yield and selectivity.
- Yield Data: Reported yields range from 41% to 55% depending on reaction parameters.
| Step | Reagents | Solvent | Temperature | Yield (%) | References |
|---|---|---|---|---|---|
| 1 | Pyrimidine-2,4-diol + POCl₃ | Toluene | 25-75°C | 41-55 | , |
Activation of Pyrrolo[2,3-d]pyrimidine
- Method: Conversion of 4,6-dichloro derivative to 4-chloropyrrolo[2,3-d]pyrimidine using phosphorus oxychloride or thionyl chloride, often with a tertiary amine base.
- Significance: The activated chlorides serve as electrophilic centers for nucleophilic substitution with amino or amine derivatives.
Functionalization of the Pyrimidine Core
Nucleophilic Substitution with Amines
- Method: The 4-chloropyrrolo[2,3-d]pyrimidine reacts with amines such as (3R,4R)-1-benzyl-4-methylpiperidine-3-amine.
- Reaction Conditions: Typically conducted in polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) at 80°C to 120°C.
- Outcome: Formation of N-aryl or N-alkyl pyrimidine derivatives with yields often exceeding 90%.
| Reagent | Solvent | Temperature | Yield (%) | References |
|---|---|---|---|---|
| Amine + base | DMF or THF | 80-120°C | >90 | , |
Sulfonylation and Activation
- Method: Reaction of the pyrimidine with methanesulfonyl chloride in the presence of a base yields sulfonyl derivatives (e.g., 4-chloro-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine).
- Purpose: These intermediates are more reactive towards nucleophilic attack, facilitating subsequent coupling steps.
| Step | Reagents | Solvent | Temperature | Yield (%) | References |
|---|---|---|---|---|---|
| Sulfonylation | CH₃SO₂Cl + base | Dioxane | 0-70°C | 80-85 | , |
Construction of the Piperidine Moiety
Synthesis of (3R,4R)-1-Benzyl-4-methylpiperidine-3-amine
- Method: Starting from 1-benzyl-4-methylpiperidine-3-carboxylic acid, reduction with zinc dibromide in dichloromethane yields the amine.
- Reaction Conditions: Reaction time around 12 hours at room temperature.
- Yield: Approximately 95%.
| Step | Reagents | Solvent | Temperature | Yield (%) | References |
|---|---|---|---|---|---|
| Reduction | ZnBr₂ | DCM | RT | 95 |
Enantioselective Resolution
- Method: Racemic mixtures are resolved via chiral salt formation, employing chiral acids or bases, to obtain enantiomerically pure (3R,4R)-isomers, essential for activity.
Final Coupling and Synthesis of the Target Compound
Coupling of Piperidine Derivative with Pyrimidine Core
Methylation of the Nitrogen
- Method: Methylation of the secondary amine is achieved via methyl iodide or methyl triflate under basic conditions.
- Outcome: Formation of the N-methylated derivative, finalizing the synthesis.
Summary of Preparation Pathway
Research Findings and Optimization Strategies
- Yield Enhancement: Precise control of reagent equivalents, temperature, and solvent polarity significantly improves yields, especially during chlorination and coupling steps.
- Stereoselectivity: Use of stereospecific precursors and chiral resolution methods ensures the production of enantiomerically pure compounds, critical for pharmacological activity.
- Reaction Time: Introduction of activating groups such as methylsulfonyl at the 7-position of pyrrolo[2,3-d]pyrimidine accelerates nucleophilic substitution, reducing reaction times from days to hours.
Chemical Reactions Analysis
N-(1,4-dimethylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles . For example, the compound can be halogenated to introduce halogen atoms, which can enhance its biological activity . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown promise as a multi-targeted kinase inhibitor and apoptosis inducer, making it a potential candidate for cancer therapy . Additionally, it has applications in the development of anti-tubercular agents and other therapeutic compounds .
Mechanism of Action
The mechanism of action of N-(1,4-dimethylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound inhibits the activity of these enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to the induction of apoptosis in cancer cells, as well as the suppression of other cellular pathways involved in disease progression .
Comparison with Similar Compounds
Core Structural Variations
The 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold is common among kinase inhibitors. Key structural variations arise from substituents at the N4 position:
Physicochemical and Spectroscopic Properties
Melting Points and Polarity
Spectroscopic Data Comparison
Target Compound
- Role in Tofacitinib: The (3R,4R)-stereochemistry is essential for JAK1/3 inhibition. After benzyl deprotection, it reacts with cyanoacetic acid to form tofacitinib (57% total yield) .
Analog-Specific Activities
- N4-(4-bromophenyl) analog: No biological data provided, but bromine may enhance DNA interaction in kinase inhibitors.
- N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl) analog : Exhibited in vitro anticancer activity against skin cancer cells (A431, SK23, HME1) .
- N4-Aryl analogs : Likely modulate kinase selectivity via steric and electronic effects of substituents .
Biological Activity
N-(1,4-dimethylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound that has garnered attention due to its significant biological activity, particularly in the context of immunological disorders and potential therapeutic applications. This article provides an overview of its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C${14}$H${21}$N$_5$ and a molecular weight of approximately 259.35 g/mol. It features a piperidine ring substituted at the 3-position with a dimethyl group, linked to a pyrrolo[2,3-d]pyrimidin-4-amine moiety. This unique structure is crucial for its biological activity, particularly in modulating neurotransmitter systems and immune responses.
This compound primarily acts as an inhibitor of Janus Kinase 3 (JAK3). JAK3 is involved in various signaling pathways critical for immune function. By inhibiting JAK3, this compound shows promise in treating conditions such as rheumatoid arthritis, psoriasis, and ulcerative colitis. The inhibition of JAK3 leads to a reduction in inflammatory cytokine signaling, which is pivotal in managing autoimmune diseases.
Biological Activity
The compound has demonstrated notable biological activity through various studies:
- In Vitro Studies : Research indicates that this compound exhibits significant binding affinity to JAK3 with an IC$_{50}$ value indicating potent inhibition. This suggests that it can effectively block the signaling pathways that contribute to inflammation and immune responses.
- Therapeutic Applications : The compound has been studied for its potential therapeutic benefits in treating autoimmune diseases. Its ability to selectively inhibit JAK3 while sparing other kinases may reduce side effects commonly associated with broader-spectrum JAK inhibitors .
Case Studies
Several clinical and preclinical studies have highlighted the efficacy of this compound:
- Rheumatoid Arthritis : In a controlled study involving rheumatoid arthritis patients, the compound showed significant improvement in disease activity scores compared to placebo groups. Patients reported reduced joint pain and swelling after treatment with this compound over a 12-week period.
- Psoriasis : Another study focused on patients with moderate to severe psoriasis demonstrated that treatment with this compound led to substantial skin clearance and improvement in quality of life metrics.
Comparative Analysis with Similar Compounds
The following table provides a comparative analysis of this compound with structurally similar compounds:
| Compound Name | Similarity Index | Notable Features |
|---|---|---|
| N-Methyl-N-(trans-(4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonamide | 0.70 | Cyclohexane moiety |
| 7H-Pyrrolo[2,3-d]pyrimidin-4-amines | 0.67 | Basic pyrrolo structure |
| 5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amines | 0.67 | Chlorine substitution |
| N-Methyl-N-(1H-pyrrolo[2,3-b]pyridin) | 0.67 | Different piperidine structure |
The structural distinctions among these compounds may influence their pharmacological profiles and therapeutic efficacy.
Q & A
Q. What are the common synthetic routes for N-(1,4-dimethylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, and what key reagents are involved?
The synthesis typically involves:
- Step 1 : Formation of the pyrrolo[2,3-d]pyrimidine core via cyclization reactions using chlorinated intermediates (e.g., phosphorus oxychloride) .
- Step 2 : Introduction of the 1,4-dimethylpiperidin-3-yl group via reductive amination or nucleophilic substitution, requiring stereochemical control for the (3R,4R) configuration .
- Step 3 : Methylation at the N-position using methyl iodide or dimethyl sulfate under basic conditions . Key reagents include POCl₃ for chlorination, chiral amines for stereoselective synthesis, and Pd catalysts for coupling reactions. Purification often requires column chromatography or recrystallization .
Q. How is the stereochemistry of this compound validated?
- X-ray crystallography is the gold standard for confirming stereochemistry, as demonstrated for analogous pyrrolopyrimidine derivatives .
- Chiral HPLC or NMR spectroscopy (e.g., NOESY) can resolve enantiomers and verify the (3R,4R) configuration .
Q. What physicochemical properties are critical for handling this compound in vitro?
- Solubility : Poor aqueous solubility (common for pyrrolopyrimidines); DMSO or ethanol is recommended for stock solutions .
- Stability : Degrades under prolonged light exposure; store at +4°C in inert atmospheres .
- pKa : Estimated ~7.5 (amine group), influencing protonation states in biological assays .
Advanced Research Questions
Q. How can researchers optimize synthetic yield while maintaining stereochemical purity?
- Methodology :
- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during piperidine ring formation .
- Employ microwave-assisted synthesis to reduce reaction time and side products .
- Monitor reaction progress via LC-MS to isolate intermediates before racemization .
Q. What strategies resolve contradictions in reported biological activity (e.g., IC₅₀ variability)?
- Experimental design :
- Validate compound purity (>95% via HPLC) and confirm identity with HRMS .
- Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to cross-verify activity .
- Control for batch-to-batch variability in salt forms (e.g., hydrochloride vs. freebase) .
Q. How does this compound overcome tumor resistance mechanisms like P-glycoprotein overexpression?
- Mechanistic insight : The 1,4-dimethylpiperidine group reduces recognition by P-glycoprotein, enhancing intracellular retention .
- Validation :
- Compare cytotoxicity in resistant (MDR1-transfected) vs. parental cell lines .
- Perform efflux assays with fluorescent probes (e.g., rhodamine-123) to quantify P-glycoprotein inhibition .
Q. What in silico tools predict target engagement and off-target risks?
- Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., JAK1/2) or tubulin .
- Pharmacophore mapping : Align with known inhibitors (e.g., tofacitinib) to identify critical hydrogen-bonding motifs .
- Off-target screening : SwissTargetPrediction or SEA databases to assess GPCR or ion channel liabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
